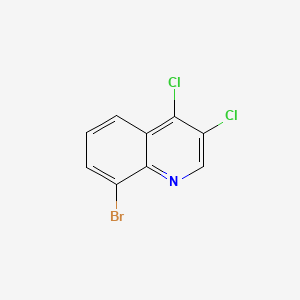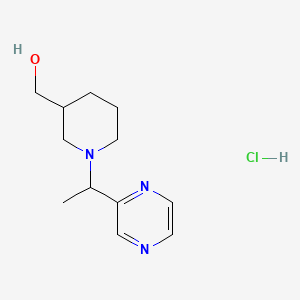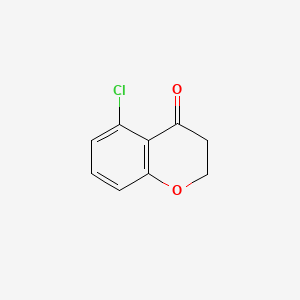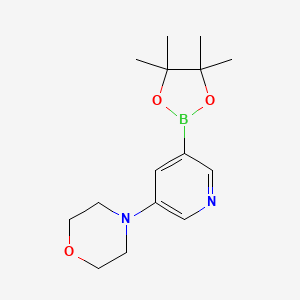
3-Nitro-4-(trifluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-4-(trifluoromethoxy)benzamide is a chemical compound with the molecular formula C8H5F3N2O4 . It has an average mass of 250.132 Da and a mono-isotopic mass of 250.020142 Da .
Molecular Structure Analysis
The InChI code for 3-Nitro-4-(trifluoromethoxy)benzamide is 1S/C8H5F3N2O4/c9-8(10,11)17-6-2-1-4(7(12)14)3-5(6)13(15)16/h1-3H,(H2,12,14) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Nitro-4-(trifluoromethoxy)benzamide has a molecular weight of 250.13 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Aplicaciones Científicas De Investigación
Synthesis of Polymers : Hyojung Lee and S. Kim (2002) investigated the synthesis of poly(arylene ether amide)s containing trifluoromethyl groups via nucleophilic nitro displacement reaction. They reported the successful preparation of new polymers with significant molecular weights and high glass transition temperatures, demonstrating potential applications in materials science (Lee & Kim, 2002).
Precursors for Antitubercular Drugs : A study by A. Richter et al. (2021) highlighted the structural characterization of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide as precursors for the synthesis of antitubercular benzothiazinones. These compounds show promise as new drug candidates against tuberculosis (Richter et al., 2021).
Corrosion Inhibition Studies : Ankush Mishra et al. (2018) conducted a study on the inhibition behavior of N-Phenyl-benzamide derivatives on the acidic corrosion of mild steel. Their findings suggest that substituents like nitro groups influence the inhibition efficiency, which has implications in industrial corrosion prevention (Mishra et al., 2018).
Insect Control : Research by C. Schaefer et al. (1978) explored new substituted benzamides with promising activity against mosquitoes. They found that compounds like 2-Chloro-N-[[[4-(trifluoromethoxy) phenyl] amino]carbonyl]benzamide were effective in controlling larval populations of certain mosquito species (Schaefer et al., 1978).
Molecular Electronics : Chen et al. (1999) used a molecule with a nitroamine redox center, including a nitrobenzamide structure, in a molecular electronic device. This study revealed significant on-off ratios and negative differential resistance, indicating potential applications in molecular electronics (Chen et al., 1999).
Antitubercular Activity : J. Cherian et al. (2011) investigated the structure-activity relationships of antitubercular nitroimidazoles, including a compound with a 4-(trifluoromethoxy)benzylamino tail. They synthesized derivatives with potent activity against Mycobacterium tuberculosis, contributing to the development of new antitubercular drugs (Cherian et al., 2011).
Safety And Hazards
Propiedades
IUPAC Name |
3-nitro-4-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O4/c9-8(10,11)17-6-2-1-4(7(12)14)3-5(6)13(15)16/h1-3H,(H2,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLVPZHDZLCXKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30716480 |
Source


|
| Record name | 3-Nitro-4-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-(trifluoromethoxy)benzamide | |
CAS RN |
1214323-50-8 |
Source


|
| Record name | 3-Nitro-4-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30716480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-Methoxy-alpha-[(3-Methoxyphenyl)thio]Acetophenone](/img/structure/B599108.png)

![tert-Butyl 3-formyl-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B599113.png)

![N-[2-(Dimethylamino)ethyl]-N-methyl-4-[({4-[4-morpholin-4-yl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]phenyl}carbamoyl)amino]benzamide](/img/structure/B599115.png)